molecular formula C8H7FO B1612282 4-(Fluoromethyl)benzaldehyde CAS No. 64747-66-6

4-(Fluoromethyl)benzaldehyde

Cat. No.: B1612282
CAS No.: 64747-66-6
M. Wt: 138.14 g/mol
InChI Key: DHKHIAVEQXTIAI-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of benzaldehyde, where a fluoromethyl group is attached to the benzene ring

Properties

IUPAC Name

4-(fluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKHIAVEQXTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613270
Record name 4-(Fluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64747-66-6
Record name Benzaldehyde, 4-(fluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64747-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(fluoromethyl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Fluoromethyl)benzaldehyde involves the reaction of 4-(hydroxymethyl)benzaldehyde with ammonium fluoride in the presence of triethylamine and acetonitrile. The reaction is typically carried out at 40°C for several hours . The reaction conditions are mild, and the process yields the desired product efficiently.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The aldehyde participates in nucleophilic substitutions under basic conditions. For example:

Reaction PartnersConditionsYieldProductSource
tert-Butyl piperidine-4-carboxylateK2_2CO3_3, DMSO, 80°C, N2_220%tert-Butyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate
Methyl 1-hydroxycyclopropane-1-carboxylateNaH, THF, 0°C → rt24–29%Methyl 1-(2-formyl-5-(trifluoromethyl)phenoxy)cyclopropane-1-carboxylate

Key Observations :

  • Reactions require bases (e.g., K2_2CO3_3, NaH) and polar aprotic solvents (DMSO, THF).

  • Substitution occurs at the ortho position relative to the aldehyde group due to steric and electronic effects .

Condensation with Amines and Hydrazides

The aldehyde readily forms hydrazones and imines, critical for bioactive molecule synthesis:

Hydrazone Formation

Reaction with 4-(trifluoromethyl)benzohydrazide yields hydrazide–hydrazones with cholinesterase inhibitory activity:

Aldehyde/Ketone PartnerIC50_{50} (AChE)IC50_{50} (BuChE)Inhibition TypeSource
4-(Trifluoromethyl)benzaldehyde46.8 µM63.6 µMMixed
2-CF3_3-benzaldehyde58.2 µM19.1 µMCompetitive

Key Findings :

  • Electron-withdrawing substituents (e.g., CF3_3, NO2_2) enhance enzyme inhibition .

  • Imine formation is pH-dependent, favoring acidic conditions for protonation of the aldehyde .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-couplings:

Reaction TypeConditionsProduct ApplicationSource
Suzuki-Miyaura couplingPd catalyst, arylboronic acidBiaryl derivatives for drug synthesis (e.g., Lanperisone)

Mechanistic Insight :

  • The CF3_3 group stabilizes intermediates via inductive effects, improving reaction efficiency .

Electrophilic Aromatic Substitution

The aldehyde directs substituents to specific positions:

ReactionPosition SelectivityNotesSource
NitrationMeta to CF3_3Enhanced by CF3_3 electron withdrawal
HalogenationOrtho/para to CHOSteric hindrance limits para substitution

Biological Activity of Derivatives

Hydrazones derived from 4-(trifluoromethyl)benzaldehyde exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values as low as 19.1 µM . The CF3_3 group improves membrane permeability, making these compounds candidates for neurodegenerative disease therapeutics.

Scientific Research Applications

Organic Synthesis

4-(Fluoromethyl)benzaldehyde serves as a valuable building block in organic synthesis. It is used to create various derivatives that exhibit biological activity or serve as intermediates in the production of pharmaceuticals and agrochemicals.

ApplicationDescription
Building Block Used in the synthesis of complex organic molecules.
Reagents Acts as a reagent in reactions such as the Wittig reaction and nucleophilic substitutions.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug design and development. Its structural features allow for modifications that can enhance biological activity.

  • Anticancer Activity : Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from this aldehyde have demonstrated significant inhibition of cell proliferation in leukemia models.
  • Enzyme Inhibition : Research has indicated that derivatives can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). This inhibition can be beneficial for developing treatments for neurodegenerative diseases.

Material Science

In material science, this compound is utilized in synthesizing polymers and specialty materials due to its reactive aldehyde group.

Material TypeApplication
Polymers Used in creating polymeric materials with enhanced properties.
Coatings Acts as a precursor for coatings that require specific chemical resistance.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives of this compound against human leukemia cells. The results indicated that certain modifications led to IC50 values as low as 1 µM, showcasing significant potential for anticancer drug development .

Case Study 2: Enzyme Inhibition

Research on hydrazones derived from this compound revealed dual inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 µM to 137.7 µM for AChE. This suggests potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)benzaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group can participate in nucleophilic addition reactions, while the fluoromethyl group can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar structure but with three fluorine atoms attached to the methyl group.

    4-Fluorobenzaldehyde: Similar structure but without the methyl group.

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a fluoromethyl group.

Uniqueness

4-(Fluoromethyl)benzaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties compared to other benzaldehyde derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Biological Activity

4-(Fluoromethyl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C8H7FO
  • Molecular Weight : 152.14 g/mol

This compound features a benzaldehyde moiety with a fluoromethyl group at the para position, which influences its reactivity and biological interactions.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of this compound derivatives. For instance, hydrazones derived from this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating their potential as dual inhibitors in neurodegenerative diseases such as Alzheimer's .

Table 1: Enzyme Inhibition Potency of Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound46.8 - 137.719.1 - 881.1
Hydrazone derivative 2lMixed InhibitionNot specified

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values demonstrating significant apoptotic activity .

Table 2: Anticancer Activity of Compounds

CompoundCell LineIC50 (µM)
Hydrazone derived fromMCF-725.72 ± 3.95
This compoundU87 GlioblastomaNot specified

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the fluoromethyl group enhances lipophilicity, facilitating better interaction with biological targets.

Study on Neuroprotective Effects

A study conducted on a series of hydrazones derived from benzaldehydes, including those containing the fluoromethyl group, demonstrated neuroprotective effects in animal models. The compounds were shown to improve cognitive function and reduce oxidative stress markers in the brain .

Antibacterial Properties

In addition to its neuroprotective and anticancer activities, derivatives of this compound have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Fluoromethyl)benzaldehyde
Reactant of Route 2
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